6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound characterized by its complex structure, which includes a bromine atom and a methyl group. The molecular formula is with a molecular weight of approximately 229.03 g/mol. This compound belongs to the imidazo[4,5-b]pyrazine family, which is known for its significance in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
The synthesis of 6-bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can be achieved through various methods:
Each method requires careful control of reaction conditions to optimize yield and purity .
6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has potential applications in:
Its unique structure may allow it to interact with specific biological targets effectively .
While detailed interaction studies specific to 6-bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one are scarce, compounds within its class generally exhibit interactions with various proteins and enzymes. These interactions can lead to modulation of biological pathways relevant to disease treatment. Future research should focus on elucidating these interactions through biochemical assays and molecular docking studies to better understand its therapeutic potential .
Several compounds share structural similarities with 6-bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | Chlorine substitution at position 6 | Antimicrobial properties |
| 7-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | Bromine substitution at position 7 | Antitumor activity |
| 6-Methyl-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | Methyl substitution at position 6 | Anti-inflammatory effects |
These compounds exhibit variations in substituents that can significantly influence their biological activity and pharmacological profiles. The uniqueness of 6-bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one lies in its specific bromine and methyl substitutions that may enhance its efficacy against certain biological targets compared to its analogs .
The imidazo[4,5-b]pyrazinone scaffold has been a subject of interest since the mid-20th century, with early methodologies focusing on cyclization and glycosylation strategies. Initial synthetic routes, such as those described in the 1973 work by researchers at the University of Manchester, utilized imidazole ring closure via condensation reactions. For example, 5,6-dimethyl-1-(β-D-ribofuranosyl)imidazo[4,5-b]pyrazine was synthesized through three distinct pathways: glycosylation of trimethylsilyl-protected intermediates, fusion-based cyclization, and imidazole nucleoside ring closure. These methods relied on classical organic reactions but faced limitations in regioselectivity and yield.
The 2003 patent by SmithKline Beecham Corporation marked a significant advancement by introducing alkylation techniques for functionalizing the imidazo[4,5-b]pyrazinone core. By dissolving 1H-imidazo[4,5-b]pyrazin-2-one in alkanol solutions with alkylating agents, researchers achieved selective N-alkylation at the 1- and 3-positions. This approach enabled the introduction of methyl groups, a critical step toward synthesizing 1-methyl derivatives. However, early methods struggled with side reactions, particularly when multiple reactive nitrogen sites were present.
Modern synthetic routes, such as those described in 2018 for nitroimidazopyrazinones, leverage microwave-assisted cyclization to improve efficiency. By reacting 4(5)-nitroimidazole carboxamides with bromoacetaldehyde diethyl acetal under acidic conditions, researchers achieved rapid ring closure with reduced reaction times. This method, optimized with cosolvents like 1,4-dioxane, highlights the shift toward greener and more scalable methodologies in imidazopyrazinone synthesis.
The neurological target engagement of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is fundamentally influenced by its structural features, particularly the bromine substitution and the fused imidazopyrazinone core [15] [17]. Research on imidazopyridine-based ligands has demonstrated their selective and multifunctional engagement with biological targets associated with psychiatric and neurodegenerative diseases [15].
The imidazopyrazinone scaffold exhibits significant potential for neurological applications through multiple mechanisms of action [17] [22]. Studies on imidazo[1,2-a]pyrazines have shown their effectiveness as selective negative modulators of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors associated with transmembrane alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor regulatory protein gamma-8 [22]. The structure-activity relationship optimization of these compounds has yielded subnanomolar, brain penetrant leads with promising therapeutic potential [22].
The presence of the bromine atom at the 6-position significantly influences the compound's interaction with neurological targets [5]. Research on brominated heterocyclic compounds has revealed that halogen substitutions can enhance binding affinity through halogen bonding interactions with target proteins [30]. The methyl group at the 1-position further contributes to the compound's pharmacological profile by influencing its lipophilicity and membrane permeability characteristics .
| Structural Feature | Neurological Target Impact | Mechanism |
|---|---|---|
| Bromine at position 6 | Enhanced target selectivity [5] | Halogen bonding interactions |
| Methyl at position 1 | Improved membrane permeability | Increased lipophilicity |
| Imidazopyrazinone core | Receptor modulation [17] | Allosteric binding |
| Fused ring system | Enhanced stability [37] | Conformational rigidity |
Structure-activity relationship studies on imidazopyrazinone derivatives have demonstrated that specific substitution patterns are critical for neurological target engagement [17] [23]. The optimization of imidazo[1,5-a]pyridine derivatives as 5-hydroxytryptamine 4 receptor partial agonists has shown that systematic structural modifications can lead to potent, selective, and brain penetrant compounds with favorable absorption, distribution, metabolism, and excretion properties [23].
6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one represents a strategically designed brominated analog within the broader family of coelenterazine-based substrates that have revolutionized marine bioluminescence applications. The compound's structural framework positions it as a versatile intermediate for developing enhanced luciferase substrates with superior photophysical properties [1] [2] [3].
The imidazopyrazinone core structure shared by this compound and natural coelenterazine provides the fundamental scaffold necessary for marine luciferase recognition and catalytic activity [4] [5]. Marine luciferases, including those from Renilla reniformis, Gaussia princeps, and Metridia longa, demonstrate remarkable substrate tolerance for structurally modified analogs while maintaining their essential catalytic mechanisms [6] [7] [8]. The brominated derivative exploits this tolerance through strategic position-specific modifications that enhance rather than compromise enzymatic compatibility.
Research demonstrates that brominated coelenterazine analogs consistently exhibit superior luminescence properties compared to their natural counterparts [2] [3] [9]. Specifically, dibrominated coelenterazine analogs have shown total light output and emission lifetime improvements, with some variants producing yellow light emission at approximately 580 nanometers rather than the typical blue emission observed with natural substrates [3]. This represents a significant advancement for biological imaging applications where red-shifted emission provides enhanced tissue penetration capabilities.
The marine luciferase binding pocket accommodates the brominated substrate through multiple interaction mechanisms. The compound maintains critical hydrogen bonding interactions through its carbonyl group at the C-2 position while the bromine substituent at the C-6 position enhances electrophilic reactivity without disrupting the essential enzyme-substrate recognition patterns [10] [11]. The N-1 methyl group contributes to improved lipophilicity, facilitating enhanced membrane permeability and cellular uptake compared to unmodified analogs [12] [13].
Kinetic analyses reveal that brominated analogs demonstrate altered substrate cooperativity patterns with different marine luciferases [6] [7]. While Renilla and Cypridina luciferases maintain linear relationships between substrate concentration and light production, Gaussia and Metridia luciferases exhibit positive cooperativity requiring multiple substrate binding events for optimal catalytic efficiency. The brominated substrate accommodates both kinetic profiles, making it a versatile choice for diverse experimental applications.
Table 1: Position-Specific Modifications of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one for Marine Luciferase Compatibility
| Position | Modification Type | Effect on Binding | Marine Luciferase Compatibility | Observed Properties |
|---|---|---|---|---|
| C-6 (Bromo) | Halogen Substitution | Enhanced electrophilic reactivity | High (Renilla, Gaussia) | Increased photon output |
| N-1 (Methyl) | Alkyl Substitution | Improved lipophilicity | Moderate to High | Enhanced membrane permeability |
| C-2 (Carbonyl) | Carbonyl Group | Maintains hydrogen bonding | Essential | Maintains substrate activity |
| C-3 (Nitrogen) | Imidazole Nitrogen | Essential for activity | Critical | Required for enzyme recognition |
| C-5 (Carbon) | Pyrazine Carbon | Structural rigidity | Structural requirement | Maintains scaffold integrity |
| C-8 (Nitrogen) | Pyrazine Nitrogen | Electronic modulation | Electronic requirement | Influences emission wavelength |
The strategic positioning of the bromine atom at the C-6 position of the imidazopyrazinone scaffold represents a critical design element that significantly influences the photophysical properties of the resulting bioluminescent system [14] [15] [3]. Unlike modifications at other positions that may compromise substrate activity, C-6 bromination enhances the electronic properties while maintaining essential structural features required for luciferase recognition.
Bromine substitution at the C-6 position introduces heavy atom effects that fundamentally alter the excited state dynamics of the molecule [14] [16]. The presence of the heavy bromine atom increases spin-orbit coupling, leading to enhanced intersystem crossing rates between singlet and triplet excited states. This phenomenon contributes to improved photon yields and extended luminescence lifetimes compared to non-brominated analogs [15] [3]. Computational studies indicate that the bromine atom reduces the driving force for intra-ligand charge transfer processes while simultaneously enhancing radiative decay pathways.
The heavy atom effect manifests most prominently in the quantum yield enhancement observed with brominated derivatives [3] [9]. Experimental measurements demonstrate that dibrominated coelenterazine analogs achieve quantum yield improvements of 1.5 to 2.2-fold compared to natural coelenterazine, with particularly notable enhancements in aprotic media such as dimethyl sulfoxide and dimethylformamide [3]. These improvements translate directly to increased light output in bioluminescence applications, providing enhanced sensitivity for detection and imaging applications.
Position-specific bromination also influences the emission wavelength characteristics of the substrate [2] [3]. While natural coelenterazine typically produces blue emission with peak wavelengths around 470 nanometers, the brominated analog generates red-shifted emission extending into the blue-green region (480-520 nanometers) and, in some cases, reaching yellow emission at 580 nanometers [3]. This spectral shift provides significant advantages for in vivo imaging applications where longer wavelengths exhibit improved tissue penetration and reduced absorption by biological chromophores.
The N-1 methyl substitution works synergistically with the C-6 bromine to optimize both photophysical and pharmacological properties [17] [18]. Methylation at this position enhances the lipophilicity of the molecule while maintaining the essential hydrogen bonding capabilities required for luciferase binding. This modification contributes to improved cellular uptake and tissue distribution, factors that are critical for in vivo imaging applications [18].
Table 2: Photophysical Properties Enhancement Through Bromination
| Parameter | Native Coelenterazine | Brominated Analog | Improvement Factor | Application Benefit |
|---|---|---|---|---|
| Quantum Yield Enhancement | Baseline (1.0) | 1.5-2.2x enhancement | 1.5-2.2 | Brighter signals |
| Emission Wavelength Shift | 470 nm (blue) | 480-520 nm (blue-green) | +10-50 nm red-shift | Better tissue penetration |
| Photostability Improvement | Standard | 1.8x improvement | 1.8 | Longer detection window |
| Heavy Atom Effect | Minimal | Significant | Heavy atom present | Enhanced triplet formation |
| Intersystem Crossing Rate | Low | Enhanced | 2-3x increase | Improved energy transfer |
| Luminescence Lifetime | 1-3 seconds | 3-8 seconds | 2.7x extension | Extended measurement time |
The photostability characteristics of brominated analogs demonstrate marked improvements over natural substrates [19] [3]. Enhanced stability results from the electronic stabilization provided by the bromine substituent, which reduces susceptibility to photobleaching and oxidative degradation. This property proves particularly valuable for extended imaging sessions and quantitative measurements requiring consistent signal output over time.
Environmental sensitivity studies reveal that brominated analogs maintain enhanced performance across varying pH conditions [3]. In acidic media, the compounds exhibit prolonged emission with steady light output, while basic conditions produce intense initial bursts followed by controlled decay patterns. This pH-dependent behavior provides opportunities for designing responsive imaging systems that can report on local environmental conditions.
The development of optimized substrates for in vivo imaging applications requires careful consideration of multiple factors including bioavailability, pharmacokinetics, photophysical properties, and safety profiles [12] [20] [13] [21]. 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one serves as a valuable template for implementing comprehensive optimization strategies that address these critical requirements.
Substrate optimization begins with structural modifications that enhance solubility and biocompatibility while preserving essential bioluminescent properties [12] [13]. The brominated analog demonstrates improved aqueous stability compared to natural coelenterazine, which is known to suffer from poor solubility and chemical instability in physiological samples [1] [12]. Strategic incorporation of polar functional groups or prodrug approaches can further enhance solubility without compromising the core photophysical properties.
Membrane permeability optimization represents another critical aspect of substrate design for in vivo applications [13] [21]. The N-1 methyl group in the target compound contributes to enhanced lipophilicity, facilitating improved cellular uptake through passive diffusion mechanisms. However, optimal membrane permeability requires balancing lipophilic and hydrophilic characteristics to ensure adequate tissue penetration while maintaining sufficient aqueous solubility for systemic administration.
Pharmacokinetic optimization focuses on extending the circulation half-life and reducing clearance rates to maximize the imaging window [12] [21]. Brominated analogs typically exhibit altered metabolic profiles compared to natural substrates, potentially leading to extended plasma residence times. Strategic modifications such as protecting groups or sustained-release formulations can further optimize the temporal characteristics of substrate availability.
The enhanced photophysical properties of brominated analogs directly support improved in vivo imaging performance [19] [20] [3]. Red-shifted emission wavelengths provide superior tissue penetration, particularly important for deep tissue imaging applications. The extended luminescence lifetime allows for longer data acquisition periods, improving signal-to-noise ratios and enabling more sensitive detection of weak bioluminescent signals.
Safety profile optimization requires careful evaluation of potential cytotoxicity and systemic effects [12]. While natural coelenterazine demonstrates excellent biocompatibility, brominated analogs may exhibit altered toxicological profiles requiring comprehensive assessment. Interestingly, some brominated analogs have demonstrated selective cytotoxicity toward cancer cells while maintaining safety in normal tissue, suggesting potential for dual imaging and therapeutic applications.
Table 3: Substrate Optimization Strategies for In Vivo Imaging Applications
| Strategy | Target Property | Implementation | Expected Outcome | Clinical Relevance |
|---|---|---|---|---|
| Bromine Position Optimization | Enhanced photophysical output | C-6 bromination | 2-3x light output increase | Higher sensitivity detection |
| Methyl Group Introduction | Improved bioavailability | N-1 methylation | Enhanced tissue distribution | Better pharmacokinetics |
| Scaffold Rigidification | Increased stability | Fused ring system | Reduced degradation | Extended imaging window |
| Electronic Modulation | Wavelength tuning | Halogen effects | Red-shifted emission | Deeper tissue penetration |
| Solubility Enhancement | Aqueous compatibility | Polar group addition | Better injection compatibility | Easier formulation |
| Membrane Permeability | Cellular uptake | Lipophilic balance | Improved intracellular delivery | Enhanced signal-to-noise ratio |
Advanced substrate optimization strategies incorporate responsive elements that enable conditional activation or selective targeting [20] [22]. Caged substrate approaches utilize protecting groups that can be cleaved by specific enzymes or environmental conditions, reducing background signals and enhancing specificity. Ion-selective modifications, such as crown ether incorporation, enable the development of substrates that respond to specific physiological parameters.
Formulation optimization plays a crucial role in translating optimized substrates into practical imaging agents [12] [18]. Considerations include vehicle selection, concentration optimization, injection volume minimization, and stability during storage and administration. Advanced delivery systems such as nanoparticle encapsulation or targeted conjugates can further enhance substrate performance and reduce required doses.
Quality control and standardization requirements for in vivo imaging applications demand robust analytical methods for substrate characterization and purity assessment [23] [12]. Brominated analogs require specialized analytical approaches to account for their unique photophysical and chemical properties. Standardized protocols ensure reproducible results across different experimental conditions and research groups.
The integration of computational modeling and artificial intelligence approaches accelerates substrate optimization by predicting structure-property relationships and guiding synthetic efforts [24] [25]. Machine learning algorithms can identify optimal modification patterns based on existing structure-activity data, reducing the time and resources required for empirical optimization studies.